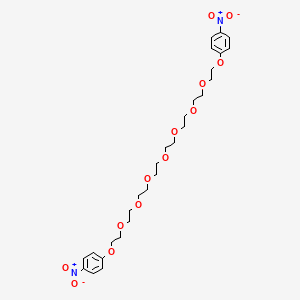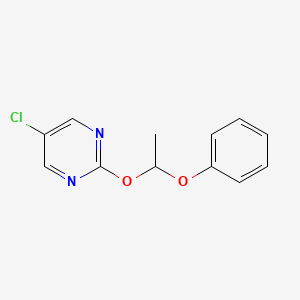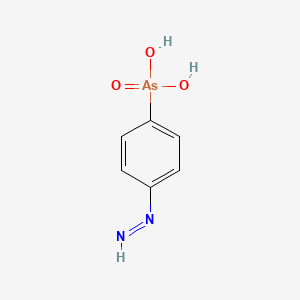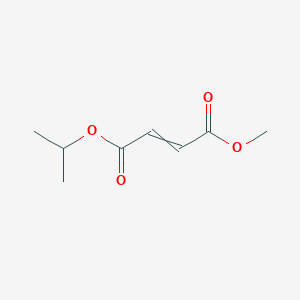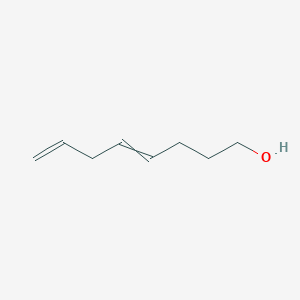
Octa-4,7-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-4,7-dien-1-OL: is an organic compound with the molecular formula C8H14O . It is a type of alcohol with a structure that includes two double bonds, making it a dienol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimerization and Hydration of Butadiene: One method involves the dimerization and hydration of butadiene in the presence of a catalyst and water.
Palladium-Catalyzed Reaction: Another method involves reacting butadiene with water in the presence of a palladium catalyst and a solvent capable of dissolving both reactants. This method maintains a specific mole ratio of butadiene to the reaction product to ensure high selectivity and reaction rate.
Industrial Production Methods: The industrial production of octa-4,7-dien-1-OL typically involves continuous processes to maintain efficiency and yield. The use of palladium catalysts and specific solvents like sulfolane is common in these methods .
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Oxidation: Singlet oxygen (O2) is a common reagent for oxidation reactions involving this compound.
Cycloaddition: Para-quinone methides can be used as acceptors in cycloaddition reactions with this compound.
Major Products:
Oxidation Products: The oxidation of this compound can yield products like para-benzoquinone.
Cycloaddition Products: Cycloaddition reactions can produce spiro[2.5]octa-4,7-dien-6-one structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octa-4,7-dien-1-OL is used as a building block in the synthesis of complex organic molecules, particularly in the formation of spirocyclic compounds.
Biology and Medicine:
Biologically Active Compounds: The compound is a structural motif in various biologically active molecules, including those with DNA-alkylating properties.
Industry:
Fragrance and Flavor Industry: Due to its unique structure, this compound is used in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of octa-4,7-dien-1-OL involves its reactivity with various reagents. For example, in oxidation reactions, singlet oxygen adds to the double bonds of this compound, leading to the formation of endoperoxides and other oxidation products . In cycloaddition reactions, the compound reacts with para-quinone methides to form spirocyclic structures .
Comparison with Similar Compounds
Linalool: A monoterpenoid with a similar structure, used in fragrances and flavors.
Geraniol: Another similar compound with applications in the fragrance industry.
Uniqueness: Octa-4,7-dien-1-OL is unique due to its specific dienol structure, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
81651-45-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-4,7-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,4-5,9H,1,3,6-8H2 |
InChI Key |
WDJRZKZMSXSLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


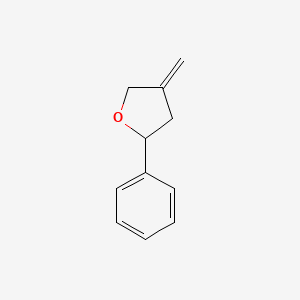
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
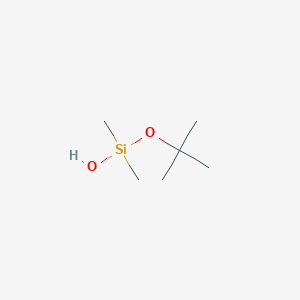
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
